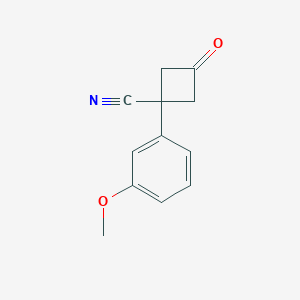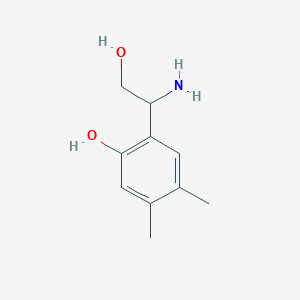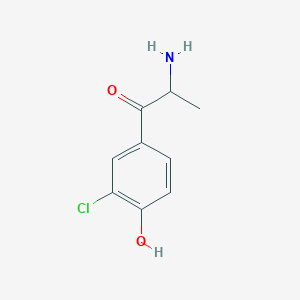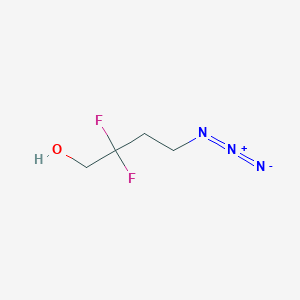![molecular formula C6H11NO2 B15320005 6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
6,8-Dioxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dioxa-2-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dioxa-2-azaspiro[3.5]nonane typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a compound with chloroacetyl chloride, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, scaled up to accommodate larger quantities. This involves precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but may include the use of catalysts or specific solvents.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
6,8-Dioxa-2-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which 6,8-Dioxa-2-azaspiro[3.5]nonane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A closely related compound with similar structural features.
5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride: Another spirocyclic compound with comparable properties.
1-Substituted 2-azaspiro[3.3]heptanes: Compounds with a similar spirocyclic framework but different ring sizes.
Uniqueness: 6,8-Dioxa-2-azaspiro[3.5]nonane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
6,8-dioxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C6H11NO2/c1-6(2-7-1)3-8-5-9-4-6/h7H,1-5H2 |
InChI Key |
HUVGIZRUZBDPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)COCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



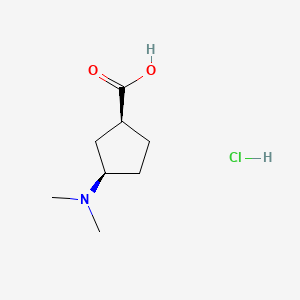
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
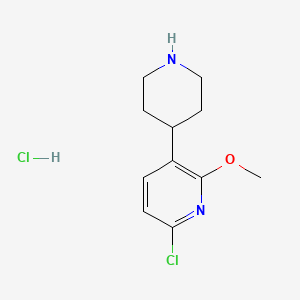


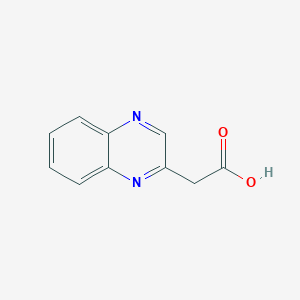
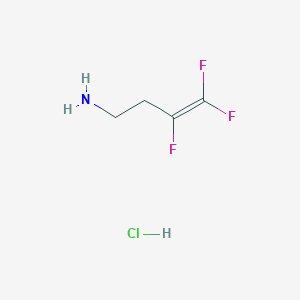
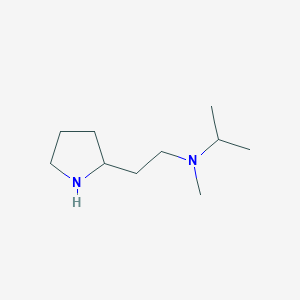
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)
